Ethyl 3-fluoroazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
ethyl 3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3 |
InChI Key |
STEGERPLUDIMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Fluoroazetidine 1 Carboxylate and Analogous Fluoroazetidine Scaffolds
Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. bristol.ac.uk These methods can be broadly categorized into intramolecular cyclization reactions and cycloaddition strategies.
Intramolecular cyclization is a predominant strategy for synthesizing substituted azetidines, often involving the formation of a carbon-nitrogen bond to close the ring. acs.org These methods typically start with an acyclic precursor containing the requisite atoms and functional groups.
Base-induced cyclization is a common and effective method for forming the azetidine ring. This approach relies on an acyclic precursor containing a nucleophilic nitrogen and a carbon atom bearing a suitable leaving group, typically at the γ-position. The base facilitates the deprotonation of the nitrogen, enhancing its nucleophilicity to promote an intramolecular SN2 reaction that forms the four-membered ring.
A key example involves the cyclization of β-amino alcohols. In this multi-step sequence, the precursor is first functionalized, for instance, through N-arylation and N-cyanomethylation. The crucial ring-closing step is then achieved in a one-pot procedure involving mesylation of the hydroxyl group to convert it into a good leaving group, followed by the addition of a base to induce cyclization. organic-chemistry.org Similarly, a base-mediated intramolecular cyclization of a γ-amino nitrile precursor can afford an azetidine-2-carbonitrile, although this may proceed with limited diastereoselectivity. acs.org The choice of base is critical, with common options including potassium carbonate and various tertiary amines. rsc.orgacs.org
Table 1: Examples of Base-Induced Azetidine Ring Closure
| Precursor Type | Key Reagents | Outcome | Reference(s) |
|---|---|---|---|
| β-Amino alcohol | 1. Copper catalyst (for N-arylation) 2. Mesyl chloride 3. Base | Diversely substituted N-aryl-2-cyanoazetidines | organic-chemistry.org |
| γ-Amino nitrile | Base | Azetidine-2-carbonitrile | acs.org |
Reductive cyclization methods offer another pathway to the azetidine core, particularly from precursors containing halogen atoms. A notable strategy involves a copper-catalyzed photoinduced radical cyclization. nih.gov In this process, an N-(iodoethyl)ynamide is subjected to a heteroleptic copper complex under visible light irradiation in the presence of an amine. This generates an alkyl radical via a single electron reduction of the carbon-iodine bond. The subsequent intramolecular 4-exo-dig cyclization proceeds with high regioselectivity to furnish the azetidine ring. nih.gov This anti-Baldwin cyclization is efficient for a range of ynamides, and even N-bromoethyl precursors can be used, though N-chloroethyl analogues are typically unreactive under these conditions. nih.gov
Another approach involves the reduction of β-lactams (azetidin-2-ones), which are themselves often synthesized via cycloaddition reactions. acs.org The reduction of the lactam carbonyl group provides direct access to the corresponding azetidine.
Table 2: Reductive Cyclization Approaches to Azetidines
| Precursor | Method | Key Features | Reference(s) |
|---|---|---|---|
| N-(Iodoethyl)ynamide | Copper-catalyzed photoinduced radical cyclization | Anti-Baldwin 4-exo-dig pathway; high regioselectivity. | nih.gov |
A direct and efficient synthesis of 1,3-disubstituted azetidines can be accomplished using 2-substituted-1,3-propanediols as starting materials. nih.gov In this one-pot methodology, the diol is converted in situ to a bis-triflate species. Triflates (trifluoromethanesulfonates) are excellent leaving groups, rendering the C1 and C3 positions of the propane (B168953) backbone highly electrophilic. The subsequent alkylation of a primary amine with this reactive intermediate leads to a double substitution, forming the azetidine ring in a single synthetic operation. organic-chemistry.orgnih.gov This method is advantageous as it often minimizes the formation of elimination byproducts. nih.gov
The [2+2] cycloaddition reaction is a powerful tool for constructing four-membered rings and is particularly well-known for the synthesis of β-lactams (azetidin-2-ones), which are key precursors to azetidines. acs.orgmdpi.com The most famous example is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. acs.orgmdpi.com
This reaction is generally understood to proceed through a two-step mechanism. The process begins with the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the β-lactam ring. mdpi.com Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com The versatility of the Staudinger reaction allows for the synthesis of a wide array of substituted β-lactams, including those with functional handles that can be further elaborated. For instance, using 2-acetoxyacetyl chloride leads to 3-acetoxy-2-azetidinones, where the acetoxy group can later be hydrolyzed to a hydroxyl group. mdpi.com These β-lactam products can then be reduced to the corresponding azetidines. acs.org More recent developments include photosensitized intermolecular [2+2] cycloadditions to access the azetidine core. rsc.orgnih.govnih.gov
Intramolecular Cyclization Approaches
Methodologies for Introducing the Fluorine Moiety
The introduction of fluorine into the azetidine scaffold can be achieved either by building the ring from a fluorine-containing precursor or by fluorinating a pre-formed azetidine ring.
One common strategy involves the fluorination of a hydroxyl group at the 3-position of the azetidine ring. For example, a precursor such as N-protected 3-hydroxyazetidine can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with fluorine. google.com This nucleophilic fluorination is a standard transformation in organic synthesis.
Another powerful method is the ring-opening of an activated aziridine (B145994) with a fluoride (B91410) source. acs.org For instance, an aziridine can be opened regioselectively with a reagent like XtalFluor-E, providing access to a fluorinated amine derivative that can then be cyclized to form the fluoroazetidine. acs.org
Direct C-H fluorination represents a more advanced approach. acs.org Reagents such as silver(II) fluoride (AgF₂) have been used for the late-stage fluorination of complex molecules, although directing groups are often necessary to control the site of fluorination. While powerful, the application of this method to simple azetidine rings requires careful consideration of selectivity. acs.org
A synthetic route outlined in a patent for 3-fluoroazetidine (B1273558) derivatives starts from 1-benzyl-3-azetidinol. The hydroxyl group is oxidized to a ketone, which is then reacted with diethylaminosulfur trifluoride (DAST) to install the fluorine atom, followed by further synthetic steps. google.com
Table 3: Selected Fluorination Methodologies
| Substrate | Reagent(s) | Method | Reference(s) |
|---|---|---|---|
| N-protected 3-hydroxyazetidine | Diethylaminosulfur trifluoride (DAST) | Nucleophilic Fluorination (Deoxyfluorination) | google.com |
| Activated Aziridine | XtalFluor-E | Ring-opening with Fluoride | acs.org |
| Heteroarenes | Silver(II) fluoride (AgF₂) | C-H Fluorination | acs.org |
Deoxyfluorination of Hydroxylated Precursors
A primary route to 3-fluoroazetidines involves the deoxyfluorination of the corresponding 3-hydroxyazetidine precursors. This transformation substitutes a hydroxyl group with a fluorine atom and is typically achieved using specialized sulfur fluoride-based reagents. The reaction generally proceeds via an SN2 mechanism, leading to an inversion of configuration at the chiral center, though neighboring group participation can sometimes lead to retention of configuration.
Several reagents have been developed for deoxyfluorination, each with distinct characteristics regarding stability, reactivity, and handling.
(Diethylamino)sulfur trifluoride (DAST) is a classical and effective deoxyfluorinating agent. However, its thermal instability and potential for explosive decomposition necessitate careful handling. It readily converts primary and secondary alcohols into their corresponding fluorides.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) was developed as a more thermally stable alternative to DAST. While it shares a similar decomposition temperature, its rate of thermal decomposition is slower and less exothermic. Deoxo-Fluor® is versatile, converting alcohols to alkyl fluorides and is compatible with various functional groups. Its use in standard borosilicate glassware can be problematic as it can generate corrosive HF upon contact with moisture.
Morpholinosulfur trifluoride (Morph-DAST®) is considered an improvement over DAST, exhibiting higher reactivity, particularly with sterically hindered substrates. This enhanced reactivity allows for efficient fluorination, sometimes with better yields than DAST, though the reaction requires careful control. Like Deoxo-Fluor®, it is also reported to have better thermal stability than DAST.
The choice of reagent often depends on the specific substrate and the desired scale of the reaction. The table below summarizes typical applications of these reagents in fluorinating alcohol precursors.
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Ester Group Formation and Interconversion
Esterification of Carboxylic Acid Precursors
The final step in many synthetic routes to ethyl 3-fluoroazetidine-1-carboxylate is the esterification of its corresponding carboxylic acid precursor, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. nih.gov This transformation is a fundamental organic reaction that converts a carboxylic acid into an ester using an alcohol, in this case, ethanol (B145695).
Standard procedures for this conversion include Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ethyl ester.
Alternatively, milder conditions can be employed to avoid the degradation of sensitive substrates. These methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive species. A notable approach involves reacting the carboxylic acid with a dialkyl carbonate in an alcohol-containing solvent. google.com This process can proceed without the need for an external acid or base catalyst, simplifying the purification of the final ester product. google.com The synthesis of fatty acid ethyl esters has also been achieved through enzymatic processes using carboxylester lipase, which catalyzes the transfer of an acyl group from a donor to ethanol. nih.gov While not directly applied to fluoroazetidines, this highlights the range of available esterification techniques. The choice of method depends on the stability of the specific azetidine precursor and the desired scale of the reaction.
Palladium-Catalyzed Carbonylation for Ester Formation
Palladium-catalyzed carbonylation represents a powerful and atom-economical method for the synthesis of esters. nih.govunimi.it This methodology allows for the direct introduction of a carbonyl group (C=O) from carbon monoxide gas into an organic molecule to form a carboxylic acid derivative. unimi.it While direct palladium-catalyzed carbonylation to form this compound is not widely documented, the principles have been extensively applied to the synthesis of other aliphatic and heterocyclic esters. nih.govnih.gov
The process typically involves a palladium catalyst, a source of carbon monoxide, and an alcohol (e.g., methanol (B129727) or ethanol) which acts as a nucleophile to form the ester. For instance, the dicarbonylation of 1,3-dienes has been achieved with high selectivity to produce adipate (B1204190) diesters using a palladium catalyst system with specific phosphine (B1218219) ligands. unimi.itnih.gov The reaction network can be complex, but optimization of solvents and ligands allows for highly efficient transformations. nih.gov These carbonylation reactions are fundamental in industrial chemistry and have been implemented for the large-scale production of compounds like methyl methacrylate. The application of these catalytic principles could provide novel and efficient pathways to fluoroazetidine carboxylates from appropriately functionalized precursors.
Stereoselective Synthesis of Fluoroazetidine-1-carboxylates
For applications in drug discovery, controlling the three-dimensional arrangement of atoms (stereochemistry) within a molecule is paramount. The synthesis of specific enantiomers or diastereomers of fluoroazetidine-1-carboxylates often requires advanced stereoselective methods.
Asymmetric Synthetic Routes to Enantiopure Derivatives
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Such enantiopure compounds are critical as the biological activity often resides in one specific stereoisomer. researchgate.net Strategies for the asymmetric synthesis of fluoroazetidines can involve starting from a "chiral pool," where a readily available enantiopure natural product, such as a carbohydrate or an amino acid, is chemically transformed into the target molecule. acs.orgnih.gov For example, 3-fluoroazetidinecarboxylic acids have been synthesized from carbohydrate-derived 1,3-di-O-triflates. acs.org This approach leverages the inherent stereochemistry of the starting material to build the chiral azetidine scaffold.
Diastereoselective Control in Ring-Forming Reactions
When a molecule contains multiple stereocenters, controlling their relative orientation is known as diastereoselective control. This is particularly important during the ring-forming (cyclization) step in the synthesis of substituted azetidines. The stereochemical outcome of the cyclization is often dictated by the stereochemistry of the acyclic precursor. acs.org
A clear example is the synthesis of bicyclic azetidines from pyranose precursors. acs.org The cyclization reaction to form the azetidine ring proceeds efficiently only when all substituents on the pyranose ring are in an equatorial (trans) configuration. acs.org Any other stereochemical arrangement fails to yield the desired cyclized product. This high degree of substrate control is a powerful tool for ensuring the formation of a single diastereomer. Similarly, patents describing the synthesis of 3-fluoro azetidine derivatives detail specific reaction steps where the stereochemical integrity of intermediates is maintained to produce the desired final product. google.com
Chiral Auxiliary and Catalyst-Controlled Methodologies
When a chiral pool starting material is not practical, chemists often turn to chiral auxiliaries or chiral catalysts to induce stereoselectivity.
Chiral Auxiliaries: A chiral auxiliary is an enantiopure compound that is temporarily attached to the starting material. It directs the stereochemical course of a reaction and is then removed. For the synthesis of related azetidine-2-carboxylic acid analogs, a method based on a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime has been successfully employed. nih.gov The camphor sultam auxiliary guides an asymmetric addition reaction, establishing the desired stereocenter before the azetidine ring is formed. nih.gov
Chiral Catalysts: An alternative and highly efficient approach is the use of a chiral catalyst. A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. While specific examples for this compound are emerging, the principle is well-established. For instance, chiral Brønsted acids have been used as organocatalysts in the asymmetric synthesis of N-aryl-cis-aziridine carboxylate esters, a related three-membered ring system. researchgate.net Such catalysts activate the substrate and create a chiral environment for the reaction, leading to high enantioselectivity. researchgate.net
| Method | Description | Example Application/Principle | Reference(s) |
| Chiral Pool Synthesis | Uses an enantiomerically pure natural product as a starting material. | Synthesis of 3-fluoroazetidinecarboxylic acids from carbohydrate precursors. | acs.org |
| Substrate Control | The existing stereocenters in the starting material dictate the stereochemical outcome of a new stereocenter. | Diastereoselective cyclization of pyranose triflates to form bicyclic azetidines. | acs.orggoogle.com |
| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective reaction. | Use of a camphor sultam derivative to prepare enantiopure azetidine-2-carboxylic acid analogs. | nih.gov |
| Chiral Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product. | Chiral Brønsted acid-catalyzed asymmetric synthesis of aziridine carboxylates. | researchgate.net |
Scalable Synthetic Approaches for Production
Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires a focus on safety, cost-effectiveness, efficiency, and robustness. researchgate.net A scalable synthesis should use readily available starting materials, minimize the number of steps, and produce high yields of a pure product. researchgate.net
Patents often provide insight into scalable synthetic routes. One patented method for 3-fluoro azetidine derivatives outlines a multi-step process designed for practicality. google.com The route involves the protection and transformation of key intermediates under controlled conditions to ensure high yield and purity. For example, the fluorination step using diethylaminosulfur trifluoride (DAST) and subsequent manipulations are detailed with specific solvents and temperature ranges suitable for larger scale operations. google.com The focus on yield and the use of standard purification techniques like chromatography or crystallization are indicative of a process designed for scalability.
| Step | Transformation | Key Reagents/Conditions | Reported Yield | Reference |
| 1 | Boc Protection | Di-tert-butyl dicarbonate (B1257347), Sodium Carbonate, THF/H₂O, 25°C | 100% (crude) | google.com |
| 2 | Hydroxymethyl to Fluoro | Diethylaminosulfur trifluoride (DAST), Dichloromethane, -70°C to 20°C | 88.1% | google.com |
| 3 | N-Deprotection | Hydrochloric acid, Ethyl acetate (B1210297), 0°C | Not specified | google.com |
| 4 | N-Protection/Esterification | Benzyl chloroformate, Sodium bicarbonate, Ethyl acetate/H₂O | Not specified | google.com |
Chemical Reactivity and Advanced Transformations of Ethyl 3 Fluoroazetidine 1 Carboxylate Scaffolds
Reactions Involving the Azetidine (B1206935) Ring System
The inherent ring strain and the nature of the substituents on the azetidine ring govern its reactivity, particularly in reactions that lead to ring-opening or modification.
Nucleophilic Ring-Opening Reactions
The azetidine ring, especially when activated, is susceptible to nucleophilic attack, leading to the cleavage of C-N bonds. This process is a fundamental transformation for this class of heterocycles, providing access to a variety of functionalized acyclic amine derivatives. The activation of the ring is often achieved by electrophilic interaction with the nitrogen atom, for instance, through N-quaternization or the use of Brønsted or Lewis acids, which enhances the ring strain and makes the ring carbons more electrophilic. nih.gov
The outcome of nucleophilic ring-opening reactions is highly dependent on the regioselectivity and stereoselectivity of the nucleophilic attack. The position of attack (C2 vs. C4) is influenced by both electronic and steric factors. nih.gov For N-activated azetidines, nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the nitrogen via an SN2 mechanism. nih.gov However, the substitution pattern on the ring can direct the regioselectivity. For instance, in 2-aryl-substituted azetidinium salts, the benzylic C2 position becomes a favorable site for attack. nih.govchemicalbook.com
The nature of the nucleophile also plays a critical role in determining the site of attack. Studies on α,α-disubstituted azetidinium ions have shown that highly nucleophilic species like the azide (B81097) anion (N₃⁻) preferentially attack the more substituted C2 position. nih.gov In contrast, less nucleophilic anions such as cyanide (CN⁻) may attack both C2 and C4 positions, while poor nucleophiles like acetate (B1210297) (AcO⁻) tend to react exclusively at the less hindered C4 position. nih.gov
Stereoselectivity is also a key aspect of these reactions. Lewis acid-mediated ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2 pathway, resulting in the formation of nonracemic 1,3-amino ethers with an inversion of configuration at the attacked carbon center. chemicalbook.commdpi.com
Table 1: Regioselectivity of Nucleophilic Ring-Opening in Azetidinium Salts This table is based on findings from related azetidinium systems and illustrates general principles applicable to the target scaffold.
| Nucleophile | Relative Nucleophilicity | Preferred Site of Attack | Product Type |
|---|---|---|---|
| Azide (N₃⁻) | High | C2 (more substituted) | Tertiary Azide |
| Cyanide (CN⁻) | Medium | C2 and C4 | Mixture of Nitriles |
| Acetate (AcO⁻) | Low | C4 (less substituted) | Acyclic Acetate Ester |
The primary outcome of nucleophilic ring-opening is the formation of linear, functionalized acyclic structures. For example, the reaction of activated azetidines with halide nucleophiles yields γ-haloamines. nih.gov Similarly, attack by oxygen or nitrogen nucleophiles leads to the corresponding γ-amino ethers or 1,3-diamines. chemicalbook.comnumberanalytics.com These acyclic products serve as versatile intermediates for further synthetic elaborations.
While direct ring expansion via nucleophilic ring-opening is not the typical pathway, the resulting acyclic intermediates can be subjected to subsequent cyclization reactions to form larger heterocyclic systems. This two-step sequence provides an indirect route to expanded ring structures from an azetidine core.
Ring Expansion Reactions to Higher-Membered Heterocycles
Azetidines can undergo ring expansion reactions to form larger, more stable five- or six-membered heterocycles. These transformations are distinct from nucleophilic ring-opening and often proceed through rearrangement mechanisms. For example, Michael adducts derived from the reaction of β-keto-esters with activated alkynes can undergo intramolecular cyclization followed by ring opening and rearrangement to yield two-carbon ring-expanded products like cyclooctenones. organic-chemistry.org While specific examples starting from ethyl 3-fluoroazetidine-1-carboxylate are not prevalent, the general reactivity pattern of strained rings suggests its potential in such transformations. Another strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov
Functionalization at the Ring Nitrogen Atom
The nitrogen atom of the azetidine ring is a key handle for functionalization, which can be used to activate the ring, introduce new molecular complexity, or be removed to yield the parent NH-azetidine. rsc.org
One common transformation is the removal of the N-alkoxycarbonyl group. The N-ethoxycarbonyl group of the title compound can be cleaved under specific conditions. For example, tert-butyloxycarbonyl (Boc) groups, which are structurally related carbamates, are readily removed using acidic conditions, such as with hydrochloric acid or a Brønsted acidic deep eutectic solvent, to yield the secondary amine. nih.govmdpi.com
Alternatively, the nitrogen can be further functionalized. N-quaternization with alkyl halides activates the ring toward nucleophilic attack. nih.gov The N-ethoxycarbonyl group can also be transformed. For instance, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the carbamate (B1207046) to an N-methyl azetidine. Furthermore, N-aryl groups on related azetidinones can be removed oxidatively using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), providing a pathway to N-unsubstituted β-lactams. mdpi.comnih.gov
Transformations of the Ethyl Ester Moiety
The ethyl ester group of the N-ethoxycarbonyl moiety offers another site for chemical modification, independent of the ring system's reactivity. These transformations follow standard ester chemistry.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. rsc.orglibretexts.orgchemguide.co.uklibretexts.org Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521), is typically irreversible and produces the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible process that yields the carboxylic acid and ethanol (B145695). libretexts.orglibretexts.org For example, hydrolysis of ethyl 3-azidoazetidine-3-carboxylate with aqueous NaOH successfully yields the corresponding carboxylic acid. rsc.org
Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing esters to alcohols. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.com In the context of this compound, this would transform the N-ethoxycarbonyl group into an N-hydroxymethyl group, although care must be taken as LiAlH₄ is a powerful reagent. byjus.commasterorganicchemistry.com
Amidation: The ester can be converted to an amide by reacting with an amine. organic-chemistry.org This transformation can sometimes be achieved by direct heating with an amine or more commonly through activation of the ester or the use of coupling agents. This reaction replaces the ethoxy group with a substituted or unsubstituted amino group, forming a urea (B33335) derivative in the case of an N-carbamate. For instance, methyl azetidine-2-carboxylate can be converted to the corresponding carboxamide by treatment with ammonia (B1221849). nih.gov
Table 2: Potential Transformations of the Ethyl Ester Moiety
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Basic Hydrolysis | NaOH (aq), Heat | N-Carboxylate Salt |
| Acidic Hydrolysis | H₃O⁺, Heat | N-Carboxylic Acid |
| Reduction | LiAlH₄, then H₂O | N-Hydroxymethyl |
| Amidation | R₂NH, Heat/Catalyst | N-carboxamide (Urea derivative) |
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl carboxylate group of this compound can be hydrolyzed to yield 3-fluoroazetidine-1-carboxylic acid. This transformation follows the general principles of ester hydrolysis and can be achieved under either acidic or basic conditions. chemguide.co.uknih.govlibretexts.orglibretexts.org
Basic hydrolysis, often termed saponification, is typically irreversible and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemguide.co.uklibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This results in the formation of an alcohol (ethanol) and the salt of the carboxylic acid. nih.gov A subsequent acidification step is required to protonate the carboxylate salt and isolate the free 3-fluoroazetidine-1-carboxylic acid. chemguide.co.uk
Acid-catalyzed hydrolysis is a reversible process, and to drive the reaction to completion, it is usually performed with a large excess of water in the presence of a strong acid catalyst like hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water. khanacademy.org
| Reaction | Reagents and Conditions | Products | Reaction Type |
| Basic Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Fluoroazetidine-1-carboxylic acid + Ethanol | Saponification / Nucleophilic Acyl Substitution |
| Acidic Hydrolysis | H₂O, H⁺ (catalyst), Heat | 3-Fluoroazetidine-1-carboxylic acid + Ethanol | Nucleophilic Acyl Substitution |
Reduction to Alcohol Derivatives
The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-fluoroazetidin-1-yl)methanol. This transformation typically requires powerful reducing agents due to the relatively low reactivity of esters compared to aldehydes or ketones.
The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through a nucleophilic acyl substitution where a hydride ion (from LiAlH₄) effectively replaces the ethoxy group, followed by a second hydride addition to the intermediate aldehyde. frontiersin.org The aldehyde is more reactive than the starting ester and is reduced immediately, thus it is not isolated. frontiersin.org A final aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to give the alcohol product. Borane (BH₃) complexes, such as BH₃·THF, are also effective for reducing carboxylic acid derivatives and could be employed for this transformation. frontiersin.org
| Reaction | Reagents and Conditions | Product | Reaction Type |
| Ester Reduction | 1. LiAlH₄, THF2. H₂O workup | (3-Fluoroazetidin-1-yl)methanol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
Amidation and Related Acyl Substitutions
The conversion of the ethyl carboxylate group to an amide derivative is another example of a nucleophilic acyl substitution reaction. khanacademy.org Direct reaction of this compound with an amine (ammonia, a primary amine, or a secondary amine) can yield the corresponding amide, N-substituted amide, or N,N-disubstituted amide, respectively.
This process, known as aminolysis, often requires heating to proceed at a reasonable rate, as amines are less nucleophilic than hydroxide ions and the ethoxide leaving group is relatively basic. khanacademy.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling an ethoxide ion to form the amide. youtube.com The reaction can sometimes be facilitated by catalysts. For instance, deprotonated 1,2,4-triazole (B32235) has been shown to be an effective acyl transfer catalyst for the aminolysis of esters. organic-chemistry.org
| Reaction | Reagents and Conditions | Product Example (with R-NH₂) | Reaction Type |
| Amidation | R-NH₂, Heat | N-R-3-fluoroazetidine-1-carboxamide | Nucleophilic Acyl Substitution (Aminolysis) |
Reactivity of the Fluoro-Substituent
The fluorine atom at the C3 position is generally the least reactive site in the molecule. The carbon-fluorine bond is exceptionally strong, making aliphatic fluorides resistant to many common transformations.
Nucleophilic Substitution of Fluorine
Direct nucleophilic substitution of the fluorine atom in this compound is highly challenging. The C-F bond is highly polarized, but its strength makes the fluoride (B91410) ion a poor leaving group. organic-chemistry.org Under standard Sₙ2 conditions, neopentyl-type systems, which have significant steric hindrance, react extremely slowly, and the azetidine ring presents a similar sterically demanding environment. nih.gov
Furthermore, the significant ring strain of the azetidine core provides an alternative, lower-energy reaction pathway. nih.gov Under strongly basic or nucleophilic conditions, or in the presence of acid which protonates the ring nitrogen, the molecule is more likely to undergo a ring-opening reaction rather than substitution at the C-F bond. nih.govyoutube.com This type of reaction relieves the strain of the four-membered ring and is a characteristic feature of azetidine chemistry. nih.gov
Halogen Exchange Reactions
While direct substitution of fluorine is difficult, specialized methods for halogen exchange can be employed. The conversion of an alkyl fluoride to another alkyl halide (chloride, bromide, or iodide) is known as a retro-Finkelstein reaction. These reactions are often thermodynamically unfavorable and require specific catalysts to proceed. frontiersin.orgnih.gov
For aliphatic fluorides, a reported method involves the use of a catalytic amount of a titanocene (B72419) dihalide (e.g., Cp₂TiCl₂) in combination with a trialkylaluminum compound (e.g., iBu₃Al) and a polyhalomethane as the halogen source. organic-chemistry.org This system selectively activates the C-F bond, allowing for its exchange. organic-chemistry.org In the case of this compound, such a reaction could potentially convert the 3-fluoro substituent to a 3-chloro or 3-bromo substituent, providing a handle for further synthetic modifications.
| Reaction | Reagents and Conditions | Product Example | Reaction Type |
| Halogen Exchange (F to Cl) | Cp₂TiCl₂ (cat.), iBu₃Al, CCl₄ | Ethyl 3-chloroazetidine-1-carboxylate | Catalytic Halogen Exchange |
Oxidative and Reductive Manipulations of the Molecular Skeleton
The saturated azetidine ring itself is relatively robust under many conditions, but its inherent ring strain of approximately 25.5 kcal/mol makes it susceptible to certain oxidative and reductive manipulations, which often lead to ring-opening or rearrangement. nih.gov
Under typical catalytic hydrogenation conditions used to reduce alkenes or nitro groups, the saturated azetidine ring is generally stable. Reductive cleavage of the ring is possible but usually requires harsh conditions or specific catalytic systems designed for ring-opening. For instance, the strain in N-activated azetidines can lead to ring-opening via hydride attack, but this is not a general reaction for simple N-acyl derivatives.
Similarly, the C-N and C-C bonds of the azetidine skeleton are not easily oxidized. Oxidative cleavage is not a common transformation for simple saturated azetidines. However, the ring strain makes the molecule susceptible to decomposition pathways that might not be observed in larger, strain-free rings like pyrrolidines or piperidines. nih.gov For example, acid-mediated intramolecular ring-opening by a pendant nucleophilic group on the N-substituent has been reported as a decomposition pathway for certain N-aryl azetidines. nih.gov For this compound, such skeletal manipulations are not expected under standard conditions, with reactivity being dominated by the N-carboxylate group or ring-opening under harsh conditions.
Derivatization Strategies for Analytical and Synthetic Utility
Pre-Column Derivatization for Chromatographic Analysis
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to chemically modify an analyte before it enters the chromatography column. academicjournals.org This process is typically performed to enhance the analyte's detectability, improve its chromatographic behavior (e.g., retention, peak shape), or enable the separation of enantiomers.
While Ethyl 3-fluoroazetidine-1-carboxylate possesses a UV-active carbonyl group, its chromophore is weak. For trace-level quantification or analysis in complex biological matrices, derivatization can significantly improve sensitivity and selectivity. A common strategy involves the initial hydrolysis of the N-ethoxycarbonyl group to yield the secondary amine, 3-fluoroazetidine (B1273558). This amine can then be targeted by a variety of well-established derivatizing reagents.
Key Derivatization Reagents for the Azetidine (B1206935) Core:
o-Phthalaldehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid, MPA), OPA reacts rapidly with primary and secondary amines to form highly fluorescent isoindole derivatives. nih.govlcms.cz This is one of the most common pre-column derivatization methods for amino acids and related amines, enabling detection at very low concentrations using a fluorescence detector (FLD). nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, highly fluorescent adducts. nih.govlcms.cz It is often used in conjunction with OPA to ensure the detection of all amino compounds, as OPA does not react with secondary amines under standard conditions. nih.gov
4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with secondary amines under mild basic conditions (e.g., a borate (B1201080) buffer at pH 11) to form intensely colored and fluorescent derivatives. mdpi.com The resulting NBD-amine adduct can be readily detected by both UV-Vis and fluorescence detectors, offering a robust method for quantification. mdpi.com
The derivatization process is typically automated in modern HPLC systems, where the autosampler is programmed to mix the sample with the derivatization reagents in precise ratios before injection, ensuring high throughput and reproducibility. lcms.cz
Table 1: Pre-Column Derivatization Reagents for the 3-Fluoroazetidine Core This table is interactive. Click on the headers to sort.
| Reagent | Target Functional Group | Detection Method | Key Advantage |
|---|---|---|---|
| o-Phthalaldehyde (OPA) / Thiol | Secondary Amine | Fluorescence (FLD) | High sensitivity, rapid reaction |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Secondary Amine | Fluorescence (FLD) | Forms highly stable fluorescent adducts |
Derivatization for Enhanced Mass Spectrometry Detection
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds. However, some molecules, particularly those with poor ionization efficiency, may yield weak signals. Chemical derivatization can be employed to improve a molecule's performance in MS by introducing a feature that enhances its ionization or controls its fragmentation. spectroscopyonline.com
For this compound, derivatization can be targeted at either the azetidine nitrogen (after deprotection) or the carboxylate function (after hydrolysis).
Enhancing Ionization with Charged Tags: A primary goal of derivatization for MS is to improve the signal intensity, especially in electrospray ionization (ESI). This can be achieved by attaching a permanently charged group to the analyte. nih.gov For instance, after removing the ethoxycarbonyl protecting group, the resulting 3-fluoroazetidine can be reacted with a reagent like Girard's Reagent T (GT) . mdpi.com GT contains a quaternary ammonium (B1175870) group, which imparts a permanent positive charge on the derivatized molecule, significantly boosting its signal in positive-ion ESI-MS. spectroscopyonline.commdpi.com
Derivatizing the Carboxyl Group: Alternatively, the ethyl ester can be saponified to the corresponding carboxylic acid, 1-(ethoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. This carboxyl group can then be derivatized. A common method is coupling it with an amine-containing tag using a carbodiimide (B86325) activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . nih.gov By choosing an amine tag that contains a tertiary or quaternary amine, such as trimethylaminoethyl (TMAE) amine, the charge state and ESI signal of the molecule can be substantially increased. nih.govresearchgate.net
Table 2: Derivatization Reagents for Enhanced Mass Spectrometry Detection This table is interactive. Click on the headers to sort.
| Reagent | Target Functional Group | Purpose | MS Mode |
|---|---|---|---|
| Girard's Reagent T (GT) | Secondary Amine | Introduces permanent positive charge | Positive ESI |
Functional Group Interconversion for Diverse Product Synthesis
Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. imperial.ac.uk For this compound, the ester and carbamate (B1207046) moieties are prime targets for FGI, allowing access to a wide array of new derivatives.
Modification of the Ester Group: The ethyl ester is a versatile handle for synthetic transformations.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) . imperial.ac.ukvanderbilt.edu This reaction yields (1-(ethoxycarbonyl)-3-fluoroazetidin-3-yl)methanol, a key intermediate for further elaboration.
Saponification: Base-mediated hydrolysis (saponification) of the ethyl ester provides the corresponding carboxylic acid, which can participate in amide bond couplings or other carboxylate-specific reactions. nih.gov
Modification of the N-Carbamate Group: The N-ethoxycarbonyl group serves as a protecting group for the azetidine nitrogen.
Deprotection: This group can be removed under specific conditions (e.g., strong acid or base hydrolysis) to yield the parent 3-fluoroazetidine, which is a versatile nucleophile.
Protecting Group Exchange: The ethoxycarbonyl group can be swapped for other protecting groups more suitable for subsequent reaction steps. For example, after deprotection, the azetidine nitrogen can be reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to install the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but easily removed with acid. google.com
These FGI reactions are fundamental for using this compound as a scaffold to build more complex molecules for pharmaceutical applications.
Table 3: Key Functional Group Interconversions This table is interactive. Click on the headers to sort.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Example |
|---|---|---|---|
| Ethyl Ester | LiAlH₄ or DIBAL-H | Primary Alcohol | (1-(Ethoxycarbonyl)-3-fluoroazetidin-3-yl)methanol |
| Ethyl Ester | NaOH (aq) | Carboxylic Acid | 1-(Ethoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid |
| N-Ethoxycarbonyl | Hydrolysis, then (Boc)₂O | N-Boc | tert-Butyl 3-fluoroazetidine-1-carboxylate |
Labeling Strategies for Structural Elucidation and Mechanistic Probes
Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction sequence or to serve as an internal standard for quantitative analysis. By strategically replacing certain atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), the molecule can be readily distinguished by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Stable Isotope Labeling (SIL) for Quantitative MS: A key application of labeling is in quantitative proteomics and metabolomics. A common strategy involves derivatizing a sample with a "light" isotopic reagent and a reference standard with a "heavy" version of the same reagent. nih.gov For this compound, one could first hydrolyze the ester to the carboxylic acid. The acid could then be derivatized with a reagent pair like light (h3) and heavy (d3) trimethylaminoethyl (TMAE) esters. nih.gov When the samples are mixed and analyzed by MS/MS, the light and heavy versions of the derivatized analyte appear as a pair of peaks with a known mass difference, allowing for precise relative quantification. nih.govresearchgate.net
Isotopic Labeling for Mechanistic Studies: Introducing isotopes into the molecular backbone can provide insight into reaction mechanisms. For example, synthesizing this compound using ¹³C-labeled ethyl chloroformate would place a label on the carbamate carbonyl. Following the position of this label through subsequent reactions using ¹³C-NMR or MS can help elucidate reaction pathways and identify intermediates. This approach was crucial in evaluating synthetic strategies toward related compounds like 1-Boc-3-fluoroazetidine-3-carboxylic acid. nih.gov
These labeling strategies are indispensable tools for advanced research, enabling detailed mechanistic investigations and providing the gold standard for quantitative analytical measurements.
Table 4: Isotopic Labeling Strategies and Applications This table is interactive. Click on the headers to sort.
| Labeling Method | Technique | Application |
|---|---|---|
| Paired Isotope Derivatization (e.g., TMAE-h3/d3) | LC-MS/MS | Relative quantification, internal standard |
Mechanistic and Computational Investigations of Ethyl 3 Fluoroazetidine 1 Carboxylate Reactivity
Theoretical Elucidation of Reaction Mechanisms
Quantum chemical studies are pivotal in mapping the potential energy surfaces of reactions, identifying transition states, and calculating the energy barriers associated with different mechanistic pathways. rsc.org For azetidine (B1206935) systems, computational investigations have explored mechanisms such as nucleophilic ring-opening reactions. rsc.org The introduction of a fluorine atom is known to have a profound effect on the reactivity of strained heterocycles like azetidines. researchgate.net
Computational studies on the related 2-fluoroaziridine, a three-membered ring system, found a massive preference for nucleophilic attack by ammonia (B1221849) at the carbon bearing the fluorine atom (the 3-position). researchgate.net When accounting for the release of ring strain, this monofluorinated aziridine (B145994) was calculated to react over 10¹¹ times faster than its non-fluorinated counterpart. researchgate.net This dramatic rate enhancement is attributed to factors including the stabilization of the leaving group and the electrostatic energies within the transition state. researchgate.net While azetidines are generally less reactive than the more strained aziridines, the principles of fluorine-induced activation are transferable. researchgate.net
Theoretical models can dissect complex reaction sequences into individual steps, such as Michael additions, rearrangements, and cyclizations, and calculate the specific energy barrier for each. rsc.org For instance, in one study on a related synthesis, the energy barrier for the deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to be 21.7 kJ mol⁻¹, whereas a subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org This level of detail allows chemists to identify the rate-determining steps and optimize reaction conditions. Previous studies on the ring-opening of azetidine derivatives with a fluoride (B91410) ion to produce organofluorine compounds are relatively rare compared to those involving three-membered aziridine rings. rsc.org
Density Functional Theory (DFT) Calculations for Reactivity and Conformation Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical approach for investigating the electronic structure and energy of molecular systems. mdpi.com It offers a favorable balance between computational cost and accuracy, making it a valuable tool for predicting chemical reactivity and conformational behavior. mdpi.comjocpr.com DFT calculations can elucidate reaction mechanisms in a visual and quantitative manner, helping researchers to understand key experimental aspects. nih.gov
DFT methods, such as B3LYP or M06-2X, are employed to optimize the geometries of reactants, intermediates, transition states, and products. mdpi.comjocpr.comnih.gov From these calculations, critical thermodynamic and electronic data can be extracted to predict a molecule's behavior.
Key Reactivity Descriptors from DFT:
| Descriptor | Significance | Source |
| ΔG (Gibbs Free Energy) | A negative value indicates a thermodynamically favorable or spontaneous reaction. | jocpr.com |
| Energy Barriers (ΔG‡) | Represents the energy required to reach the transition state; lower barriers indicate faster reactions. | rsc.orgmdpi.com |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally suggests higher reactivity. | mdpi.commdpi.com |
| Chemical Potential (μ) | Describes the tendency of electrons to escape from a system. A more negative chemical potential indicates a better electron donor. | mdpi.comnih.gov |
| Molecular Hardness (η) | Measures the resistance to a change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. | mdpi.comnih.gov |
| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic character, useful for predicting behavior in donor-acceptor reactions. | mdpi.com |
By calculating these parameters for Ethyl 3-fluoroazetidine-1-carboxylate, researchers can predict its reactivity towards various nucleophiles and electrophiles. For example, the analysis of frontier molecular orbitals (HOMO-LUMO) helps explain donor-acceptor interactions that are fundamental to many chemical reactions. mdpi.com Furthermore, DFT is used to model the potential energy surface of the azetidine ring, predicting its most stable conformations and the energy barriers to ring-puckering, which are influenced by the substituents.
Analysis of Fluorine's Electronic and Steric Influence on Azetidine Ring Systems
The substitution of a hydrogen atom with fluorine on the azetidine ring introduces significant electronic and steric changes that dramatically alter the molecule's properties and reactivity. researchgate.netnih.gov
Electronic Influence: Fluorine is the most electronegative element, and its primary influence is a powerful electron-withdrawing inductive effect (-I effect). researchgate.net This effect polarizes the adjacent carbon-fluorine bond and has cascading effects throughout the azetidine ring. researchgate.net This electron withdrawal can significantly change the pKa values of nearby functional groups. researchgate.net In the context of the azetidine ring, the carbon atom bonded to fluorine (C3) becomes more electrophilic and thus more susceptible to nucleophilic attack. This electronic perturbation is a key factor in the enhanced reactivity observed in many fluoro-heterocycles. researchgate.net
Steric Influence: Sterically, the fluorine atom is relatively small, with a van der Waals radius that is larger than hydrogen but smaller than an oxygen atom in a hydroxyl group. researchgate.net Consequently, replacing hydrogen with fluorine does not typically introduce significant steric hindrance. researchgate.net However, the interplay between fluorine's electronic properties and its size gives rise to important stereoelectronic effects. researchgate.net These effects can influence the conformational preferences of the molecule. researchgate.net For instance, the "beta-fluorine effect" describes the stereoselective influence of a vicinal fluorine substituent, which can direct the outcome of radical reactions by stabilizing a specific pyramidal geometry of the radical intermediate. nih.gov
Comparative Properties of Hydrogen and Fluorine:
| Property | Hydrogen (H) | Fluorine (F) | Impact on Azetidine Ring | Source |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Increases electrophilicity of the adjacent carbon, activating the ring for nucleophilic attack. | researchgate.net |
| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric bulk, but its electronic effects can dictate conformational preferences. | researchgate.net |
| Bond Strength with Carbon (C-X, kJ/mol) | ~413 | ~485 | The C-F bond is stronger than C-H, increasing metabolic stability at that position. | researchgate.net |
Stereochemical Insights from Computational Modeling
Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving chiral or prochiral centers, such as those in this compound. These models provide a three-dimensional understanding of transition states, which is crucial for determining why a particular stereoisomer is formed preferentially.
Computational studies can predict both regioselectivity and stereoselectivity. For example, in related fluoro-aziridines, calculations demonstrated a strong preference for nucleophilic attack at the fluorinated carbon, explaining the reaction's regioselectivity. researchgate.net In the case of azetidinium ions, steric repulsions generated by substituents on the ring have been shown to affect the site-selectivity of nucleophilic attack. rsc.org
Furthermore, modeling can elucidate subtle stereoelectronic effects that govern stereoselectivity. The beta-fluorine effect, for example, has been shown to enhance the ratio of deuterium (B1214612) transfer that occurs anti to the vicinal fluorine substituent in radical reductions. nih.gov This is because the electronegative fluorine atom influences the orbital alignment in the transition state. By modeling the transition state structures for different attack trajectories (e.g., syn or anti to the fluorine atom), their relative energies can be calculated. The pathway with the lower energy transition state will be the favored one, allowing for a prediction of the major product isomer. These stereochemical insights are invaluable for the rational design of stereoselective syntheses. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Development of Next-Generation Fluorination Methodologies
The introduction of a fluorine atom onto the azetidine (B1206935) core is a critical step in the synthesis of the target compound. While established methods exist, the development of more efficient, selective, and safer fluorination techniques remains a high-priority research area.
Historically, reagents like diethylaminosulfur trifluoride (DAST) have been employed to convert 3-azetidinols into their 3-fluoro counterparts. acs.org However, the quest for milder and more versatile reagents is ongoing. Future methodologies are expected to focus on late-stage fluorination, allowing the fluorine atom to be introduced at the end of a synthetic sequence, thereby diversifying complex molecular scaffolds without the need for complete resynthesis. bldpharm.comnih.gov
Emerging trends include the use of photofluorination with reagents like fluoroxytrifluoromethane and the application of Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex), which has been successfully used for the ring-opening of 1-azabicyclo[1.1.0]butanes to yield 3-fluoroazetidines. acs.org Another promising avenue is the development of novel N-F fluorinating agents, such as N-fluoropyridinium salts, which offer a range of reactivities that can be tailored to specific substrates, potentially minimizing side reactions. researchgate.net
Table 1: Comparison of Selected Fluorination Reagents for Heterocycles
| Reagent | Abbreviation | Typical Precursor | Key Advantages | Challenges |
| Diethylaminosulfur Trifluoride | DAST | Alcohol | Well-established, effective for many substrates | Can require harsh conditions, thermal instability |
| Pyridine-Hydrogen Fluoride | Olah's Reagent | Alkene, Bicyclic amine | Good for ring-opening reactions | Corrosive, requires special handling |
| Selectfluor | F-TEDA-BF4 | - | Crystalline solid, easy to handle, electrophilic | Requires a catalyst for many C-F bond formations |
| N-Fluoropyridinium Salts | - | Pyridine derivatives | Tunable reactivity, high selectivity | Solubility can be low in organic solvents |
These next-generation methods will likely provide more direct and functional-group-tolerant pathways to compounds like Ethyl 3-fluoroazetidine-1-carboxylate, avoiding the often arduous multi-step preparations required for their precursors. acs.org
Chemo- and Regioselective Functionalization of Intact Azetidine Cores
Once the fluorinated azetidine core is formed, the ability to selectively functionalize it at other positions without disturbing the strained ring is paramount for creating diverse analogues. Research is increasingly focused on methods that can precisely modify the intact azetidine scaffold.
One major area of development is the transition-metal-free, regioselective ring-opening of activated azetidines. nih.govnih.gov For instance, N-activated azetidines can be opened by various nucleophiles, including organotrifluoroborates, under mild Lewis acidic conditions to forge new carbon-carbon bonds. rsc.org While this involves ring-opening, the principles can be adapted to control the reactivity at specific positions.
More recently, the direct C-H functionalization of saturated heterocycles has emerged as a powerful tool. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has been shown to be an effective method for synthesizing functionalized azetidines. rsc.org Applying this logic to intermolecular reactions on a pre-formed ring like this compound could allow for the direct installation of aryl, alkyl, or other groups at the C2 or C4 positions, a highly sought-after transformation.
Furthermore, novel reagents such as azetidine sulfonyl fluorides (ASFs) are being developed as precursors to carbocations via an unusual defluorosulfonylation reaction. nih.gov This allows for the coupling of a broad range of nucleophiles to the azetidine ring under mild thermal conditions, providing access to new chemical motifs that are not easily accessible through traditional carbonyl chemistry. nih.gov
Exploration of Novel Catalytic Systems for Synthesis and Transformation
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for accessing complex molecules like this compound efficiently and selectively.
Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as excellent catalysts for the regioselective intramolecular aminolysis of epoxides to form azetidine rings. nih.govfrontiersin.org This method is notable for its high yields and tolerance of acid-sensitive functional groups. nih.govfrontiersin.org
Palladium catalysis has also been instrumental, particularly in the intramolecular amination of C-H bonds to construct the azetidine ring. rsc.orgorganic-chemistry.org These methods often feature low catalyst loading and use inexpensive reagents under convenient conditions. rsc.org For functionalization, palladium-catalyzed Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes have been developed to furnish 3-arylazetidines. organic-chemistry.org
Copper-catalyzed systems are also gaining prominence. For example, the direct alkylation of highly strained 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of Cu(OTf)₂ provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Such strain-release strategies, combined with novel catalysis, offer powerful entries into densely substituted azetidine scaffolds. sciencedaily.com
Table 2: Emerging Catalytic Systems for Azetidine Synthesis and Functionalization
| Catalyst Type | Example | Reaction Type | Key Features |
| Lanthanide | La(OTf)₃ | Intramolecular aminolysis of epoxides | High regioselectivity, functional group tolerance. nih.govfrontiersin.org |
| Palladium | Pd(II) complexes | Intramolecular C-H amination | Utilizes unactivated C-H bonds, low catalyst loading. rsc.org |
| Copper | Cu(OTf)₂ | Alkylation of azabicyclo[1.1.0]butanes | Rapid access to functionalized azetidines via strain-release. organic-chemistry.org |
| Titanium | Ti(IV) complexes | Kulinkovich-type coupling | Synthesis of spirocyclic NH-azetidines. rsc.org |
The future will likely see the development of enantioselective versions of these catalytic reactions, enabling the synthesis of chiral fluorinated azetidines with high optical purity, which is critical for pharmaceutical applications.
Integration of Machine Learning and AI in Synthetic Route Design and Optimization
The complexity of synthesizing novel molecules like this compound has spurred the integration of artificial intelligence (AI) and machine learning (ML) into the chemical sciences. nih.gov These tools are revolutionizing how chemists design and optimize synthetic pathways. nih.govnih.gov
Machine learning models are also being developed to predict the outcome and optimal conditions for specific reaction classes. nih.govarxiv.org For instance, an ML model could be trained on data from various fluorination reactions to predict the best reagent and conditions for converting an ethyl 3-hydroxyazetidine-1-carboxylate precursor into the desired product with high yield and selectivity. This data-driven approach moves beyond chemical intuition and towards quantitative, predictive synthesis planning. arxiv.org
The synergy between AI and automated robotic synthesis platforms represents a particularly exciting frontier. An AI could design a synthetic route, and a robotic system could then execute the synthesis, purify the products, and analyze the results, feeding the data back into the AI to refine future predictions in a closed loop. While still in its early stages, this integration promises to dramatically accelerate the discovery and development of new chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
